
2,4-Cyclohexadien-1-one, 6-carbonyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Cyclohexadien-1-one, 6-carbonyl-: is an organic compound with the molecular formula C₇H₄O₂ and a molecular weight of 120.1055 g/mol . It is characterized by a six-membered ring structure with a ketone functional group at the 6th position. This compound is also known by its IUPAC name, 6-oxo-2,4-cyclohexadien-1-one .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Cyclohexadien-1-one, 6-carbonyl- can be synthesized through various methods. One common synthetic route involves the dibromination and subsequent bisdehydrobromination of 6,6-disubstituted 2,2-dibromocyclohexanones . This method typically requires specific reaction conditions, including the use of bromine and a dehydrobromination agent.
Industrial Production Methods
Industrial production methods for 2,4-Cyclohexadien-1-one, 6-carbonyl- are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Cyclohexadien-1-one, 6-carbonyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2,4-Cyclohexadien-1-one, 6-carbonyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in enzyme-catalyzed reactions.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its effects on various biological pathways.
Mecanismo De Acción
The mechanism of action of 2,4-Cyclohexadien-1-one, 6-carbonyl- involves its interaction with molecular targets through its reactive ketone group. This group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles. The compound’s reactivity is influenced by its electronic structure, which facilitates various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Cyclohexadienone: Similar in structure but lacks the carbonyl group at the 6th position.
Fulvenone: A reactive ketene intermediate with similar reactivity but different structural features.
Uniqueness
2,4-Cyclohexadien-1-one, 6-carbonyl- is unique due to its specific structural arrangement, which imparts distinct reactivity and chemical properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
21083-33-0 |
|---|---|
Fórmula molecular |
C7H4O2 |
Peso molecular |
120.10 g/mol |
InChI |
InChI=1S/C7H4O2/c8-5-6-3-1-2-4-7(6)9/h1-4H |
Clave InChI |
MCYLBKWHWSBJCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C=O)C(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


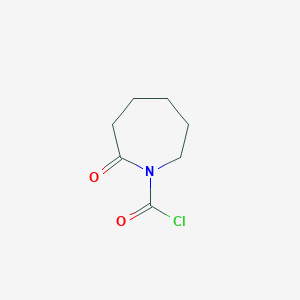
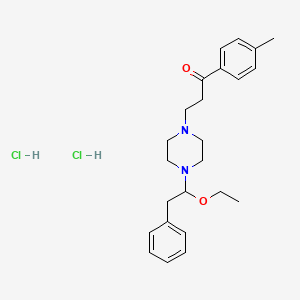
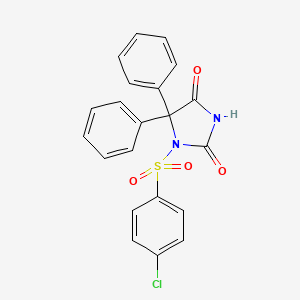


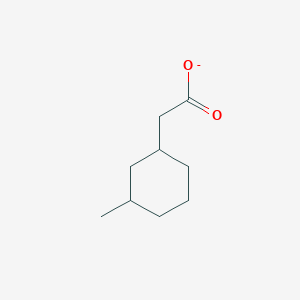


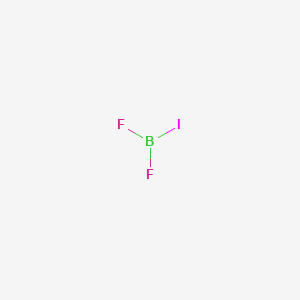
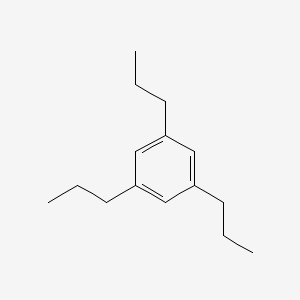
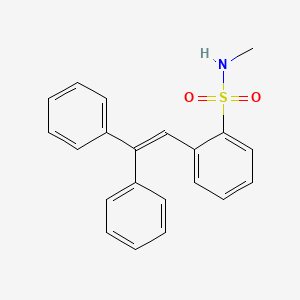
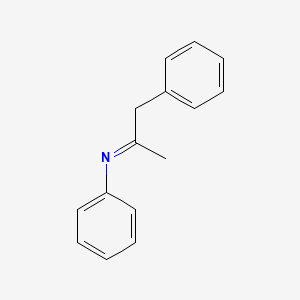
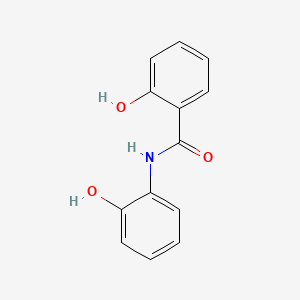
![S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate](/img/structure/B14702585.png)
